molecular formula C26H20Br2N2Ni B6298086 1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-45-5

1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide

Cat. No.: B6298086
CAS No.: 616895-45-5
M. Wt: 579.0 g/mol
InChI Key: DZQIBMLXRQQYLN-UHFFFAOYSA-L
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Description

1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide is a coordination compound that features a nickel(II) center coordinated to a ligand system derived from 1,2-diphenyl-1,2-bis[(N-phenyl)imino]ethane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with 1,2-diphenyl-1,2-bis[(N-phenyl)imino]ethane in an appropriate solvent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol, methanol, or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or other purification techniques, and implementing safety measures for handling nickel compounds and organic solvents.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromide ligands can be substituted with other ligands such as chloride, thiolate, or phosphine ligands.

    Redox Reactions: The nickel center can participate in oxidation-reduction reactions, altering its oxidation state.

    Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium chloride or thiolates in solvents like ethanol or acetonitrile.

    Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

    Coordination Reactions: Ligands such as phosphines or amines in solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of bromide with chloride would yield a chloride analog of the compound, while coordination with phosphines would form a phosphine-coordinated complex.

Scientific Research Applications

1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide has several scientific research applications:

    Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, including cross-coupling reactions and polymerization processes.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or magnetic properties.

    Coordination Chemistry: It serves as a model compound for studying the coordination behavior of nickel(II) with various ligands.

    Biological Studies: While not extensively studied, its potential interactions with biological molecules could be of interest for developing new therapeutic agents or studying metal-ligand interactions in biological systems.

Mechanism of Action

The mechanism by which 1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide exerts its effects depends on the specific application:

    Catalysis: The nickel center can facilitate various catalytic cycles, often involving oxidative addition, reductive elimination, and ligand exchange processes.

    Coordination Chemistry: The compound can form stable complexes with various ligands, influencing the electronic and geometric properties of the nickel center.

    Materials Science: Its structural properties can contribute to the development of materials with specific electronic, magnetic, or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane nickel(II) complexes: These compounds feature similar ligand systems but with phosphine ligands instead of imino ligands.

    Nickel(II) thiolate complexes: These compounds have thiolate ligands instead of bromide or imino ligands.

    Nickel(II) phosphine complexes: These compounds feature various phosphine ligands coordinated to the nickel center.

Uniqueness

1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide is unique due to its specific ligand system, which provides distinct electronic and steric properties compared to other nickel(II) complexes

Properties

IUPAC Name

dibromonickel;N,N',1,2-tetraphenylethane-1,2-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2.2BrH.Ni/c1-5-13-21(14-6-1)25(27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)28-24-19-11-4-12-20-24;;;/h1-20H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQIBMLXRQQYLN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C4=CC=CC=C4.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20Br2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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